molecular formula C7H18Cl2N2 B1492948 N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride CAS No. 1803607-79-5

N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride

Cat. No.: B1492948
CAS No.: 1803607-79-5
M. Wt: 201.13 g/mol
InChI Key: UOEWZFGQNJXKRD-UHFFFAOYSA-N
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Description

N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C7H16N2·2HCl and a molecular weight of 201.14 g/mol. It is a white crystalline powder that is soluble in water and polar organic solvents. This compound is commonly used in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of N-ethyl-N-methylpyrrolidin-3-amine with hydrochloric acid. The reaction typically involves heating the amine in an aqueous solution of hydrochloric acid to form the dihydrochloride salt.

  • Industrial Production Methods: On an industrial scale, the compound is produced through a similar process, but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of temperature and pH levels to achieve the desired product.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: The compound can also be reduced to form different reduced derivatives.

  • Substitution: Substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various alkyl halides and amines can be used as reagents for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced amines and amides.

  • Substitution Products: Alkylated and arylated derivatives.

Scientific Research Applications

N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride is widely used in scientific research due to its versatility and reactivity. It is employed in:

  • Chemistry: As a building block for the synthesis of more complex organic compounds.

  • Biology: In studies related to enzyme inhibition and receptor binding.

  • Medicine: As a potential therapeutic agent in drug discovery and development.

  • Industry: In the production of various chemicals and materials.

Mechanism of Action

The mechanism by which N-ethyl-N-methylpyrrolidin-3-amine dihydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • N-ethyl-N-methylpiperidin-4-amine dihydrochloride

  • N-ethyl-N-methylmorpholin-4-amine dihydrochloride

  • N-ethyl-N-methylaziridin-3-amine dihydrochloride

Properties

IUPAC Name

N-ethyl-N-methylpyrrolidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-3-9(2)7-4-5-8-6-7;;/h7-8H,3-6H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEWZFGQNJXKRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1CCNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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